

# Navigating Osimertinib Resistance: A Comparative Guide to Combination Therapies in EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vopimetostat |           |
| Cat. No.:            | B15583334    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the eventual development of acquired resistance remains a significant clinical challenge, necessitating novel therapeutic strategies. This guide provides a comparative overview of emerging and established combination therapies with osimertinib, with a special focus on the novel agent **vopimetostat**. We present available efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways to inform ongoing research and drug development efforts.

### The Evolving Landscape of Osimertinib Resistance

Acquired resistance to osimertinib is complex and can be broadly categorized into on-target EGFR-dependent mechanisms and off-target EGFR-independent mechanisms. On-target resistance often involves the acquisition of new mutations in the EGFR gene, such as C797S, which interfere with osimertinib binding. Off-target resistance mechanisms are more diverse and include the activation of bypass signaling pathways, most notably MET amplification, as well as alterations in other pathways like RAS-MAPK, and phenotypic transformation such as epithelial-to-mesenchymal transition (EMT).[1] Understanding these mechanisms is crucial for the rational design of combination therapies aimed at overcoming or delaying resistance.



# **Vopimetostat and Osimertinib: A Novel Approach on the Horizon**

**Vopimetostat** (TNG-462) is an investigational, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene expression and is implicated in cancer cell proliferation and survival.[2] The therapeutic rationale for combining **vopimetostat** with osimertinib is based on preclinical evidence demonstrating a synergistic anti-tumor effect in NSCLC models.

#### **Preclinical Efficacy**

A preclinical study by Tango Therapeutics demonstrated that the combination of **vopimetostat** and osimertinib resulted in superior efficacy compared to either monotherapy in MTAP-null preclinical models.[3][4] This suggests that targeting PRMT5 may offer a new avenue to overcome osimertinib resistance. While detailed quantitative data from these preclinical studies are not yet publicly available, the findings have provided a strong rationale for clinical investigation.

#### **Clinical Development**

Clinical trials evaluating **vopimetostat**, both as a monotherapy and in combination with other agents, are currently underway. Notably, a Phase 1/2 clinical trial (NCT05732831) is assessing the safety and efficacy of **vopimetostat** in patients with MTAP-deleted solid tumors, including NSCLC.[5] Another Phase 1/2 study (NCT06922591) is evaluating **vopimetostat** in combination with RAS(ON) inhibitors in patients with pancreatic or non-small cell lung cancer with MTAP loss and RAS mutations.[6] As these trials mature, clinical data on the efficacy of **vopimetostat** in combination with osimertinib in osimertinib-resistant NSCLC are highly anticipated.

# Established Combination Strategies to Overcome Osimertinib Resistance

Several combination strategies have been investigated in clinical trials to address osimertinib resistance. The following sections provide a comparative overview of the most prominent approaches.



#### Osimertinib in Combination with Chemotherapy

The addition of platinum-based chemotherapy to osimertinib has been explored as a strategy to target heterogeneous tumor populations and delay the emergence of resistance.

| Endpoint                           | Osimertinib +<br>Chemotherapy | Osimertinib<br>Monotherapy | Hazard Ratio<br>(95% CI) | p-value |
|------------------------------------|-------------------------------|----------------------------|--------------------------|---------|
| Progression-Free<br>Survival (PFS) | 25.5 months                   | 16.7 months                | 0.62 (0.49, 0.79)        | <0.0001 |
| Overall Survival<br>(OS)           | 47.5 months                   | 37.6 months                | 0.77 (0.61, 0.96)        | 0.02    |

Data from the FLAURA2 (NCT04035486) trial in patients with previously untreated, locally advanced or metastatic EGFR-mutated NSCLC.[2][7][8]

The FLAURA2 trial is a randomized, open-label, Phase 3 study.[9][10][11]

- Patient Population: Patients with locally advanced (Stage IIIB/IIIC) or metastatic (Stage IV)
   EGFR-mutated (exon 19 deletion or L858R) NSCLC with no prior systemic therapy for advanced disease.
- Treatment Arms:
  - Arm 1: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed 500 mg/m² with either cisplatin 75 mg/m² or carboplatin AUC5) every 3 weeks for 4 cycles, followed by osimertinib and pemetrexed maintenance.
  - Arm 2: Osimertinib (80 mg once daily) monotherapy.
- Primary Endpoint: Progression-Free Survival (PFS).
- Key Secondary Endpoint: Overall Survival (OS).

#### **Osimertinib in Combination with MET Inhibitors**



MET amplification is a common mechanism of acquired resistance to osimertinib. Combining osimertinib with a MET inhibitor is a rational strategy to dually target both EGFR and MET signaling pathways.

SAVANNAH (Phase 2, NCT03778229): Patients with MET-amplified/overexpressed NSCLC post-osimertinib[12]

| Endpoint                               | Osimertinib + Savolitinib    |
|----------------------------------------|------------------------------|
| Objective Response Rate (ORR)          | 56% (95% CI: 45-67)          |
| Median Duration of Response (DoR)      | 7.1 months (95% CI: 5.6-9.6) |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI: 5.5-7.6) |

SACHI (Phase 3, NCT05015608): Patients with MET-amplified NSCLC post-EGFR TKI[13]

| Endpoint                            | Osimertinib +<br>Savolitinib | Chemotherapy | Hazard Ratio<br>(95% CI) | p-value |
|-------------------------------------|------------------------------|--------------|--------------------------|---------|
| Median PFS (ITT population)         | 8.2 months                   | 4.5 months   | 0.34 (0.23-0.49)         | <0.0001 |
| Objective<br>Response Rate<br>(ORR) | 58%                          | 34%          | -                        | 0.0004  |

This is a Phase 2, single-arm study.[1][14]

- Patient Population: Patients with EGFR-mutated, MET-amplified or overexpressed, locally advanced or metastatic NSCLC who have progressed on first-line osimertinib.
- Treatment: Osimertinib (80 mg once daily) in combination with savolitinib (300 mg or 600 mg once daily, or 300 mg twice daily).
- Primary Endpoint: Objective Response Rate (ORR).

This is a randomized, open-label, Phase 3 study conducted in China. [7][15][16]



- Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET amplification who have progressed on prior EGFR TKI therapy.
- Treatment Arms:
  - Arm 1: Savolitinib (600 mg or 400 mg once daily based on body weight) plus osimertinib (80 mg once daily).
  - Arm 2: Platinum-based doublet chemotherapy (pemetrexed plus cisplatin or carboplatin).
- Primary Endpoint: Progression-Free Survival (PFS).

INSIGHT 2 (Phase 2, NCT03940703): Patients with MET-amplified NSCLC post-first-line osimertinib[2][17][18]

| Endpoint                               | Osimertinib + Tepotinib      |
|----------------------------------------|------------------------------|
| Objective Response Rate (ORR)          | 50.0% (95% CI: 39.7-60.3)    |
| Median Duration of Response (DoR)      | 8.5 months (95% CI: 6.1-NE)  |
| Median Progression-Free Survival (PFS) | 5.6 months (95% CI: 4.2-8.1) |

This is a Phase 2, open-label, two-arm study.[2][19][20]

- Patient Population: Patients with advanced or metastatic EGFR-mutated NSCLC with MET amplification who have progressed on first-line osimertinib.
- Treatment: Tepotinib (500 mg once daily) plus osimertinib (80 mg once daily).
- Primary Endpoint: Objective Response Rate (ORR).

## **Signaling Pathways and Experimental Workflows**

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: Signaling pathways in osimertinib resistance and targets of combination therapies.



#### General Experimental Workflow for Combination Therapy Evaluation



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. INSIGHT 2: a phase II study of tepotinib plus osimertinib in MET-amplified NSCLC and first-line osimertinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 6. Tango Therapeutics Reports Positive TNG462 Clinical Data and Provides Update on PRMT5 Development Program | Nasdaq [nasdaq.com]
- 7. HUTCHMED HUTCHMED and AstraZeneca Initiate SACHI Phase III Trial of ORPATHYS® and TAGRISSO® Combination in Certain Lung Cancer Patients in China After Progression on EGFR Inhibitor Therapy [hutch-med.com]
- 8. oncodaily.com [oncodaily.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC | EurekAlert! [eurekalert.org]
- 12. New study results reinforce TAGRISSO® (osimertinib) as the backbone therapy for EGFR-mutated lung cancer across stages and settings [astrazeneca-us.com]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. oncology-central.com [oncology-central.com]
- 18. A Study of Tepotinib Plus Osimertinib in Osimertinib Relapsed MET Amplified NSCLC (INSIGHT 2) | University of Miami Health System [umiamihealth.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]



 To cite this document: BenchChem. [Navigating Osimertinib Resistance: A Comparative Guide to Combination Therapies in EGFR-Mutated NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583334#efficacy-of-vopimetostat-in-combination-with-osimertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com